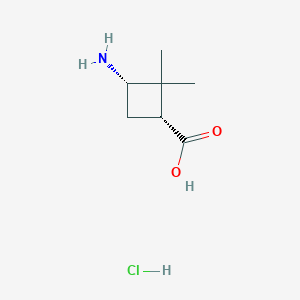

cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride

CAS No.: 92812-22-1

Cat. No.: VC2737466

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92812-22-1 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5-;/m0./s1 |

| Standard InChI Key | HMDTZGADNNOTKS-FHAQVOQBSA-N |

| Isomeric SMILES | CC1([C@@H](C[C@@H]1N)C(=O)O)C.Cl |

| SMILES | CC1(C(CC1N)C(=O)O)C.Cl |

| Canonical SMILES | CC1(C(CC1N)C(=O)O)C.Cl |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride is identified by the CAS number 92812-22-1 . It possesses several synonyms in scientific literature, including (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride and rac-(1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride . The IUPAC name for this compound is (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride . This variety of nomenclature reflects the compound's stereochemical properties and structural configuration, which are crucial for its biological activity and chemical reactivity.

Structural Characteristics

The compound features a cyclobutane core with specifically positioned functional groups. It is a chiral molecule with distinct enantiomeric forms that contribute to its potential biological activities and applications in scientific research. The stereochemistry is particularly important, as indicated by the (1R,3S) designation in some of its nomenclature variations, signifying the specific spatial arrangement of the amino and carboxylic acid groups on the cyclobutane ring .

Physicochemical Properties

The basic physicochemical properties of cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties of cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14ClNO2 | |

| Molecular Weight | 179.64 g/mol | |

| Physical State | Solid | |

| Storage Condition | Room temperature | |

| Product Family | Protein Degrader Building Blocks |

Synthesis and Production Methods

Synthetic Approaches

Chemical Reactivity and Transformations

Functional Group Reactivity

The compound's reactivity profile is largely determined by its functional groups. The amino group can participate in various reactions, including forming hydrogen bonds or engaging in electrostatic interactions with biological targets. The carboxylic acid group is capable of acid-base interactions and can undergo various chemical transformations, including esterification and amide bond formation.

Common Chemical Transformations

Several chemical transformations are possible with this compound, including:

-

Oxidation of the amino group to form nitro derivatives

-

Reduction of the carboxylic acid group to produce alcohols or aldehydes

-

Formation of amide bonds through the reaction of the carboxylic acid with amines

-

Salt formation and pH-dependent solubility changes

These transformation capabilities make the compound versatile in various synthetic pathways and applications.

Biological Activities and Applications

Research Applications

cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride has found applications in various research fields, particularly as a building block in protein degradation studies . Its structural features enable specific interactions with biological systems, making it valuable for investigating structure-activity relationships in drug discovery processes.

Peptide Science Applications

In peptide science, derivatives of this compound are being explored for potential applications in drug delivery systems. The conformational constraints imposed by the cyclobutane ring can influence peptide secondary structure, potentially enhancing biological activity and stability against enzymatic degradation.

Current Research Trends and Future Directions

Recent Research Findings

Current scientific investigations involving cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride have focused on its incorporation into peptide structures for enhanced biological properties. Research has demonstrated that peptides containing this compound can exhibit improved cell uptake characteristics, making them potentially valuable for targeted drug delivery applications.

Emerging Applications

The compound's unique structural features and chemical properties continue to drive interest in exploring new applications. Particularly promising is its potential role in developing novel therapeutic approaches for specific diseases, with recent studies highlighting possibilities in treating Leishmaniasis through specialized drug delivery systems.

Future Research Directions

Several avenues for future research with this compound appear promising:

-

Further exploration of structure-activity relationships in protein degradation systems

-

Development of more efficient synthetic routes with improved stereoselectivity

-

Investigation of additional therapeutic applications beyond current research areas

-

Examination of the compound's potential in combination with emerging drug delivery technologies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume